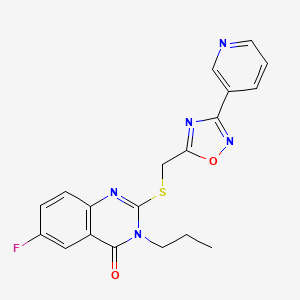
6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazoline derivative known for its potential therapeutic applications. The structure of this compound incorporates several notable functional groups, including a fluorine atom, a propyl chain, a pyridine moiety, and an oxadiazole ring. These contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves multiple steps:
Formation of 3-(pyridin-3-yl)-1,2,4-oxadiazole: : This can be achieved via the cyclization reaction of an amidoxime and a carboxylic acid derivative.
Thioether Formation: : The 3-(pyridin-3-yl)-1,2,4-oxadiazole derivative is then reacted with an appropriate thiol to introduce the thioether linkage.
Quinazoline Backbone Construction: : The thioether is further reacted with an isocyanate intermediate to form the quinazoline core.
Industrial Production Methods
For industrial-scale synthesis, optimization of reaction conditions is essential to improve yield and reduce costs. This may include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidation reactions involving 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can occur at the thioether or quinazoline moieties, potentially forming sulfoxides or sulphones.
Reduction: : Reduction reactions may target the fluorine atom, potentially leading to defluorination under specific conditions.
Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, the quinazoline core, or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride.
Substitution: : Various nucleophiles, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Sulfoxides, sulphones.
Reduction: : Compounds with reduced fluorine content.
Substitution: : Varied products depending on the nucleophile and site of substitution.
Scientific Research Applications
6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has found applications in multiple scientific domains:
Chemistry: : Used as a model compound in studying reaction mechanisms and developing novel synthetic methodologies.
Biology: : Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: : Explored as a candidate for drug development targeting specific enzymes or receptors, given its structural complexity and potential biological activity.
Industry: : Its derivatives may be used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exerts its effects depends on its interaction with molecular targets:
Molecular Targets: : Potential targets include enzymes such as kinases or receptor proteins.
Pathways Involved: : The compound may influence signal transduction pathways, modulating cellular processes like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be compared with other quinazoline derivatives or compounds containing pyridine and oxadiazole moieties:
Quinazoline Derivatives: : Often used in medicinal chemistry for their diverse biological activities, such as antifungal, anticancer, and antiviral properties.
Pyridine-Containing Compounds: : Widely studied for their role in coordination chemistry and as building blocks in pharmaceuticals.
Oxadiazole Derivatives: : Known for their versatility in drug design and material science applications.
Similar compounds include:
6-chloro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
6-methyl-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Anything else on your mind about this fascinating compound?
Properties
IUPAC Name |
6-fluoro-3-propyl-2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c1-2-8-25-18(26)14-9-13(20)5-6-15(14)22-19(25)28-11-16-23-17(24-27-16)12-4-3-7-21-10-12/h3-7,9-10H,2,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSOSFWERSDESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,8-Dihydro-8-(p-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2641702.png)
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2641703.png)
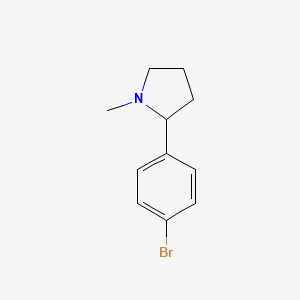
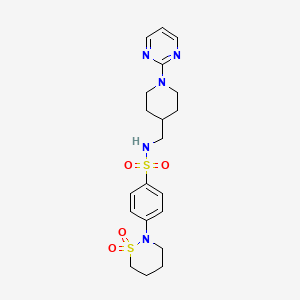
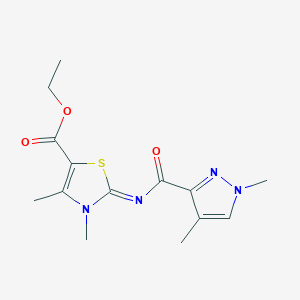


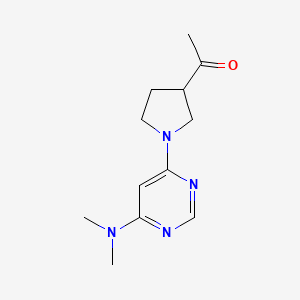

![2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine](/img/structure/B2641715.png)
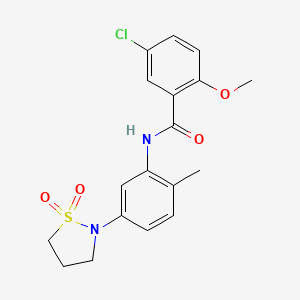
![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2641718.png)

![N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2641721.png)
